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molecular formula C11H9NO B166895 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile CAS No. 138764-20-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No. B166895
M. Wt: 171.19 g/mol
InChI Key: VIHLGHRPFVEQBU-UHFFFAOYSA-N
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Patent
US07132419B2

Procedure details

To a solution of 5-bromotetralone (see Reference Example 1C)(5.0 g) in N,N-dimethylformamide (20 mL) was added copper (1) cyanide (6.39 g) and the reaction mixture heated to reflux for 20 hours. The reaction mixture was then cooled to 80° C. and a solution of FeCl3.6H2O (24 g) in water (38 mL) was added. After stirring for a further 45 minutes the reaction mixture was cooled, diluted with water, extracted into toluene, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield 5-cyano-1-tetralone as a yellow solid.
Name
5-bromotetralone
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper (1) cyanide
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2=[CH:8][CH:9]=[C:10]3[C:19](N=C4C(C=CC=C4C(O)=O)=N3)=[C:6]2[CH:5]=[CH:4][CH:3]=1.[Cu][C:24]#[N:25].CN(C)C=[O:29]>O>[C:24]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH2:8][CH2:9][CH2:10][C:19]2=[O:29])#[N:25]

Inputs

Step One
Name
5-bromotetralone
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=CC=2C1=CC=C1N=C3C=CC=C(C3=NC21)C(=O)O
Name
copper (1) cyanide
Quantity
6.39 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
FeCl3.6H2O
Quantity
24 g
Type
reactant
Smiles
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for a further 45 minutes the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into toluene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C1=C2CCCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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